N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

This compound delivers a defined 4-methylbenzyl substitution on the phthalazinone acetamide scaffold, giving a computed LogP of 4.1—distinct from the 4-chloro analog (CAS 866153-80-2). Minor substituent changes are known to shift MIC values by orders of magnitude in antimycobacterial assays; exact structural matching ensures reproducible SAR data. Available at 95% purity with full analytical documentation for direct use in HTS dose-response validation, LC-MS quantification, and CNS/TB lead optimization.

Molecular Formula C24H21N3O2
Molecular Weight 383.451
CAS No. 866153-81-3
Cat. No. B2653682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide
CAS866153-81-3
Molecular FormulaC24H21N3O2
Molecular Weight383.451
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4
InChIInChI=1S/C24H21N3O2/c1-17-11-13-18(14-12-17)15-25-22(28)16-27-24(29)21-10-6-5-9-20(21)23(26-27)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,25,28)
InChIKeyXHFIBFTWKHVMCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866153-81-3 (N-(4-Methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide): Chemical Identity and Procurement Specifications for Research


N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide (CAS 866153-81-3) is a synthetic small molecule belonging to the phthalazinone class, characterized by a 4-phenyl substituted phthalazin-2(1H)-one core linked via an acetamide bridge to a 4-methylbenzyl group [1]. Its molecular formula is C24H21N3O2 with a molecular weight of 383.4 g/mol and a computed XLogP3-AA of 4.1 [1]. The compound is commercially available for research and development purposes with documented purity levels, including a 95% grade from certain suppliers .

Procurement Rationale: Why Substituting 866153-81-3 with a Close Structural Analog Can Compromise Research Outcomes


Within the class of N-benzyl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamides, even minor substituent changes on the benzyl ring critically alter the compound's physicochemical profile, as demonstrated by the distinct Computed LogP (4.1 for the 4-methyl analog vs. a predicted higher value for the 4-chloro analog CAS 866153-80-2) [1]. Published structure-activity relationship (SAR) studies on related phthalazin‑4‑ylacetamide antimycobacterials confirm that modifications to the terminal aryl group lead to significant variations in biological activity, with MIC values differing by orders of magnitude across analogs [2]. Consequently, substituting the target compound with a generic or similar phthalazinone without exact structural and physiochemical matching invalidates experimental reproducibility, batch-to-batch consistency, and meaningful interpretation of screening results.

Quantitative Differentiation Evidence for N-(4-Methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide (866153-81-3)


Structural Differentiation from the Closest Commercially Available Analog (4-Chlorobenzyl Variant, CAS 866153-80-2)

The target compound is structurally discriminated from its closest cataloged analog, N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide (CAS 866153-80-2), by the critical 4‑methyl versus 4‑chloro substituent on the benzyl ring [1]. This single substitution difference significantly impacts key molecular descriptors. For instance, the target's XLogP3-AA is 4.1, reflecting the hydrophobic character of the methyl group [1], whereas the 4-chloro substituent on the analog is expected to confer a different lipophilicity and hydrogen bonding profile, directly affecting membrane permeability and target binding.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Predicted Lipophilicity Profile as a Selectivity Determinant

The target compound carries a specific, computed logP (XLogP3-AA = 4.1) that places it in an optimal lipophilicity range for blood-brain barrier penetration, a property that is highly sensitive to small structural modifications [1]. This value directly stems from the 4-methylbenzyl moiety and is distinct from analogs with different benzyl substitutions, such as those with 4-halogen or 4-methoxy groups found in vendor libraries . Altering the benzyl group will shift the logP, potentially eliminating or reducing a desired PK property.

Drug Discovery ADMET Prediction Physicochemical Profiling

Class-Level Inferential Basis for Antimycobacterial Screening in a 4-Phenylphthalazinone Scaffold

In a published study on 24 novel phthalazin‑4‑ylacetamides, the compound 2-(2-(4-bromo-2-fluorobenzyl)-1,2-dihydro-1-oxophthalazin-4-yl)-N-(2,6-dimethylphenyl)acetamide (5j) displayed potent activity, inhibiting multiple mycobacterial species with MICs ranging from 0.08 to 5.05 µm and was non-toxic to Vero cells up to 126.43 µm [1]. While compound 866153-81-3 is not an exact structural match, it shares the same phthalazinone core with a 4-phenyl group, suggesting this scaffold is competent for antimycobacterial activity. It provides a structurally distinct opportunity, lacking the potentially toxic 2-fluorobenzyl group, to probe for enhanced selectivity against Mycobacterium tuberculosis isocitrate lyase.

Antimycobacterial Agents Tuberculosis Research Isocitrate Lyase Inhibition

Procurement Specification: Certified High Purity Ensures Assay Reproducibility

Unlike generic library compounds with variable purity, N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide is offered with a documented minimum purity of 95% by a primary supplier, backed by a certificate of analysis (COA) and safety data sheet (SDS) . Another supplier provides a 90% purity grade with available batch-specific quality reports including NMR, HPLC, or GC . This level of documentation and batch-to-batch traceability is critical for screening where impurities >5% can generate false positives or negatives, making it a superior choice over less rigorously characterized alternatives.

Chemical Procurement Assay Quality Control Compound Management

Optimal Application Scenarios for 866153-81-3 Based on Product-Specific Evidence


Probing the Specific Role of the 4-Methylbenzyl Moiety in Structure-Activity Relationship (SAR) Studies

This compound is ideally suited for comparative SAR investigations where the effect of a 4-methylbenzyl group is assessed against other benzyl-substituted analogs, such as the 4-chlorobenzyl variant (CAS 866153-80-2). The defined structural and computed property differences (e.g., XLogP3-AA of 4.1) enable researchers to isolate the contribution of the methyl substituent to target binding or ADME profiles, making it a critical tool for medicinal chemistry optimization [1].

Focused Screening for Antimycobacterial Agents Targeting Isocitrate Lyase

Based on the published antimycobacterial activity of phthalazin‑4‑ylacetamides, this compound can serve as a strategically chosen core scaffold for hit expansion in tuberculosis drug discovery. Its 4-phenylphthalazinone core is active against log- and starved-phase mycobacterial cultures, supporting its use in targeted enzyme inhibition assays against Mycobacterium tuberculosis isocitrate lyase to find novel, selective inhibitors [2].

Central Nervous System Drug Discovery Programs Requiring Controlled Lipophilicity

For CNS-targeted screening cascades where a predicted logP near 4 is desired for blood-brain barrier permeability, this compound offers a validated, synthesis-free entry point. Its computed XLogP3-AA of 4.1, a direct result of its specific substitution pattern, provides a predictable starting point for assessing the pharmacokinetic space of phthalazinone-based CNS candidates [1].

Qualified Reference Standard for Analytical and Biological Assay Quality Control

With commercially guaranteed and traceable high purity (95% from AKSci, 90% from Bidepharm with supporting NMR/HPLC/GC documentation), this compound is fit for direct use as a standard in high-throughput screening (HTS) dose-response validation, LC-MS quantification, and as a reference for impurity profiling during lead optimization, minimizing batch-dependent assay variability .

Quote Request

Request a Quote for N-(4-methylbenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.